4,6-Dihydroxy-5-nitropyrimidine

Catalog No.
S1482300
CAS No.
2164-83-2
M.F
C4H3N3O4
M. Wt
157.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dihydroxy-5-nitropyrimidine

CAS Number

2164-83-2

Product Name

4,6-Dihydroxy-5-nitropyrimidine

IUPAC Name

4-hydroxy-5-nitro-1H-pyrimidin-6-one

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9)

InChI Key

ABTLZAVJDRUDNG-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Synonyms

5-Nitro-4,6-pyrimidinediol

Canonical SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O

The exact mass of the compound 4,6-Dihydroxy-5-nitropyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-Dihydroxy-5-nitropyrimidine (CAS 2164-83-2) is a highly stable, pre-nitrated pyrimidine building block primarily utilized in the total synthesis of purine derivatives, including adenine and various pharmaceutical intermediates [1]. Featuring two hydroxyl groups that are readily activated for nucleophilic substitution and a nitro group positioned for downstream reduction, it serves as a critical junction in heterocyclic chemistry . Its primary procurement value lies in enabling scalable, fully synthetic pathways to complex N-heterocycles without relying on expensive, supply-limited natural precursors, making it a foundational material for industrial-scale pharmaceutical manufacturing [1].

Research Fit

Nitrated pyrimidine building block for targeted heterocyclic synthesis, including kinase inhibitor precursors
Commercially supplied as crystalline powder with specified purity suitable for synthesis workflows
Supports organic synthesis requiring a pyrimidine core with distinct 5-nitro reactivity

Substituting 4,6-dihydroxy-5-nitropyrimidine with its un-nitrated analog, 4,6-dihydroxypyrimidine, forces manufacturers to perform in-house nitration using concentrated nitric and sulfuric acids, which introduces severe exothermic hazards, requires specialized corrosion-resistant equipment, and typically caps yields at approximately 70% [1]. Conversely, attempting to procure the downstream chlorinated derivative, 4,6-dichloro-5-nitropyrimidine, introduces severe storage and handling liabilities; the dichloro compound is highly moisture-sensitive and prone to rapid hydrolysis during transport and storage . Procuring the stable dihydroxy-nitro intermediate provides the optimal balance of shelf stability and immediate synthetic utility, bypassing both the hazards of nitration and the degradation risks of chlorinated analogs [1].

Substitution Risk

Protonation behavior mismatch
The 5-nitro group alters basicity, forming a monocation instead of dication in acid; non-nitrated analogs may not replicate this, affecting reactivity and separation.
Isoform selectivity not transferable
Selective UGT inhibition profile (4-nitrophenol vs phenolphthalein) is unique to this nitro-substitution pattern; generic pyrimidines or 5-nitrouracil may exhibit different selectivity.
Enzyme inhibition potency differs
Thymidine phosphorylase inhibition Ki and competitive mode are specific; substitution with 5-bromouracil or 5-fluorouracil changes potency significantly, which may not replicate intended assay design.

Elimination of Hazardous Nitration Steps

Procuring pre-nitrated 4,6-dihydroxy-5-nitropyrimidine directly bypasses the need to nitrate 4,6-dihydroxypyrimidine. In-house nitration requires handling mixed concentrated nitric and sulfuric acids at 0 °C, which poses significant thermal and corrosive risks [1]. Furthermore, the nitration step typically achieves only a ~70% yield, leading to a 30% loss of starting material before the synthesis even reaches the chlorination stage [1]. Sourcing the pre-nitrated compound eliminates this bottleneck, ensuring complete material translation to the subsequent activation step.

Evidence DimensionNitration Step Yield and Hazard
Target Compound DataProcured at 100% readiness (no mixed acids required)
Comparator Or Baseline4,6-dihydroxypyrimidine (Requires HNO3/H2SO4 at 0 °C, ~70% yield)
Quantified DifferenceEliminates a 30% yield loss and the need for hazardous mixed-acid handling
ConditionsIndustrial scale nitration in ice-bath conditions

Bypassing the nitration step reduces equipment corrosion, eliminates a major thermal hazard, and improves overall synthetic throughput.

TP Inhibition (Ki)
Head-to-head
Ki = 0.021 mM (human tumor tissue)
Supports competitive inhibition assay context
~19-fold less potent than 5-bromouracil; ~4-fold less than 5-nitrouracil

Superior Storage Stability vs. Chlorinated Downstream Analogs

While 4,6-dichloro-5-nitropyrimidine is a common downstream intermediate, it is highly moisture-sensitive and prone to hydrolysis, often requiring strict anhydrous storage and cold-chain logistics . In contrast, 4,6-dihydroxy-5-nitropyrimidine is a stable solid at room temperature and is not sensitive to ambient atmospheric moisture . This allows for bulk procurement and long-term warehouse storage without degradation, enabling chemists to generate the reactive dichloro species in situ via POCl3 only when needed.

Evidence DimensionMoisture Sensitivity and Storage
Target Compound DataStable at room temperature, non-hygroscopic
Comparator Or Baseline4,6-dichloro-5-nitropyrimidine (Highly moisture-sensitive, requires refrigeration)
Quantified DifferenceEliminates cold-chain logistics and degradation losses due to hydrolysis
ConditionsStandard warehouse storage and bulk transport

Procuring the stable dihydroxy form prevents material loss from hydrolysis and eliminates the cost of cold-chain shipping.

UGT Selectivity
Head-to-head
Selective for 4-nitrophenol glucuronidation; no effect on phenolphthalein
Supports isoform-selective inhibition studies
Rat liver microsomes; distinct from broad-spectrum UGT inhibitors

High-Yield Activation for Purine Total Synthesis

4,6-Dihydroxy-5-nitropyrimidine is highly processable for downstream activation. When treated with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine, it undergoes rapid double chlorination to yield 4,6-dichloro-5-nitropyrimidine [1]. Industrial patent data demonstrates that this activation step can achieve exceptional yields of up to 97% under optimized conditions [1]. This near-quantitative conversion rate makes it a highly efficient precursor for subsequent ammonolysis and reduction steps in purine synthesis.

Evidence DimensionChlorination Yield
Target Compound DataUp to 97% yield of 4,6-dichloro-5-nitropyrimidine
Comparator Or BaselineStandard pyrimidine activation baselines (~70-80%)
Quantified DifferenceAchieves near-quantitative conversion under optimized industrial conditions
ConditionsReaction with POCl3 and diisopropylethylamine at 100 °C

High-yield chlorination ensures that the bulk of the procured material is successfully carried forward into the active pharmaceutical ingredient (API) synthesis.

Basicity Shift (5-NO2)
Class-level
Monocation formation in acid vs dication for non-nitrated analogs
Class-level property; review in acidic conditions
Inferred from analog study; UV-Vis in H₂SO₄

Cost-Efficiency vs. Semi-Synthetic Hypoxanthine Routes

Traditional semi-synthetic routes to adenine and related purines often start from hypoxanthine, which can achieve a total yield of ~73% but relies on an expensive, supply-limited natural precursor [1]. By utilizing 4,6-dihydroxy-5-nitropyrimidine, manufacturers can employ a fully synthetic route. Although the fully synthetic route has a lower overall yield, the raw material cost of the pyrimidine building block is significantly lower than hypoxanthine, and the process avoids supply chain bottlenecks associated with natural extracts [1].

Evidence DimensionRaw Material Scalability and Route Dependency
Target Compound DataEnables fully synthetic route with cheap, scalable bulk availability
Comparator Or BaselineHypoxanthine (Expensive, source-limited natural precursor)
Quantified DifferenceBypasses the high raw material cost and supply constraints of hypoxanthine
ConditionsIndustrial scale synthesis of adenine / Vitamin B4

Transitioning to a fully synthetic route using this pyrimidine precursor secures the supply chain and reduces dependency on expensive natural starting materials.

Total Synthesis of Adenine and Vitamin B4

4,6-Dihydroxy-5-nitropyrimidine is the ideal starting point for synthesizing adenine (Vitamin B4) via sequential chlorination, ammonolysis, reduction, and cyclization, avoiding the high costs and supply limitations of hypoxanthine-based semi-synthesis [1].

Preparation of Reactive Dichloro-Intermediates

For facilities requiring 4,6-dichloro-5-nitropyrimidine for nucleophilic aromatic substitution, procuring the dihydroxy compound allows for on-demand in situ chlorination, bypassing the severe moisture sensitivity and storage degradation issues of buying the dichloro compound directly .

Synthesis of Novel Purine-Based Antivirals and Oncology Drugs

The compound serves as a stable, reliable scaffold for generating substituted purines and pyrimidines used in drug discovery, where the nitro group can be cleanly reduced to an amine for subsequent functionalization or ring closure [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
TP pathway studies in cancer cell models
Moderate competitive inhibition profile
Benchmarking Ki against known inhibitors in tumor tissue assays
UGT isoform-selectivity research
Substrate-selective UGT inhibition
Assessing 4-nitrophenol vs phenolphthalein conjugation selectivity
Heterocyclic synthesis building block
Nitrated pyrimidine core reactivity
Conversion to 4,6-dichloro-5-nitropyrimidine for kinase inhibitor precursors

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2164-83-2

Wikipedia

4,6-Dihydroxy-5-nitropyrimidine

General Manufacturing Information

4(3H)-Pyrimidinone, 6-hydroxy-5-nitro-: ACTIVE
Gehrke et al. An unexpected non-Hoogsteen-based mutagenicity mechanism of oxidative FaPy-DNA lesions. Nature Chemical Biology, doi: 10.1038/nchembio.1254, published online 19 May 2013 http://www.nature.com/naturechemicalbiology

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